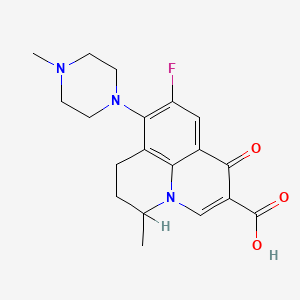









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[C:12]2[C:13]3[N:8]([CH:9]=[C:10]([C:16]([OH:18])=[O:17])[C:11]2=[O:15])[CH:7]([CH3:19])[CH2:6][CH2:5][C:4]=3[C:3]=1Cl.[CH3:21][N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.CN(C)P(=O)(N(C)C)N(C)C.O>C(O)(=O)C>[CH3:21][N:22]1[CH2:27][CH2:26][N:25]([C:3]2[C:4]3=[C:13]4[N:8]([CH:7]([CH3:19])[CH2:6][CH2:5]3)[CH:9]=[C:10]([C:16]([OH:18])=[O:17])[C:11](=[O:15])[C:12]4=[CH:14][C:2]=2[F:1])[CH2:24][CH2:23]1
|


|
Name
|
9-fluoro-8-chloro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=2CCC(N3C=C(C(C(C23)=C1)=O)C(=O)O)C)Cl
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 150° to 160° C. for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by distillation under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
the residue was washed with 10 ml of ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The crude crystals thus-obtained
|
|
Type
|
CUSTOM
|
|
Details
|
Insoluble materials were removed by filtration
|
|
Type
|
ADDITION
|
|
Details
|
the filtrate was treated with activated carbon
|
|
Type
|
CONCENTRATION
|
|
Details
|
followed by concentration under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was mixed with 20 ml of water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 80 ml chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After the extract was dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated it
|
|
Type
|
CUSTOM
|
|
Details
|
was purified through a silica gel column chromatography (silica gel
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)C1=C(C=C2C(C(=CN3C(CCC1=C23)C)C(=O)O)=O)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.8 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |